1,1-Dibenzyl-3-(2,4-dimethylphenyl)urea
Description
1,1-Dibenzyl-3-(2,4-dimethylphenyl)urea (CAS: 86764-27-4) is a urea derivative with the molecular formula C₂₃H₂₄N₂O and a molecular weight of 344.449 g/mol . Structurally, it features two benzyl groups attached to one nitrogen atom of the urea moiety and a 2,4-dimethylphenyl group attached to the other nitrogen (Fig. 1). This compound was first synthesized in a patent by American Cyanamid Company (1983), though specific applications remain undisclosed .
Properties
CAS No. |
86764-27-4 |
|---|---|
Molecular Formula |
C23H24N2O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1,1-dibenzyl-3-(2,4-dimethylphenyl)urea |
InChI |
InChI=1S/C23H24N2O/c1-18-13-14-22(19(2)15-18)24-23(26)25(16-20-9-5-3-6-10-20)17-21-11-7-4-8-12-21/h3-15H,16-17H2,1-2H3,(H,24,26) |
InChI Key |
XZZPSMCICXEUHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
- Replacement of the urea oxygen with sulfur (thiourea derivatives, e.g., 1-(2,4-dimethylphenyl)-3-methylthiourea) lowers hydrogen-bonding capacity, affecting crystal packing and bioavailability .
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented approach involves the condensation of 2,4-dimethylaniline with dibenzyl isocyanate. This exothermic reaction proceeds via nucleophilic attack of the aniline’s amine group on the electrophilic carbonyl carbon of the isocyanate, forming a urea linkage.
-
Reagents :
-
2,4-Dimethylaniline (1.0 equiv)
-
Dibenzyl isocyanate (1.05 equiv)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
-
Catalytic triethylamine (TEA, 0.1 equiv)
-
-
Steps :
-
Dissolve 2,4-dimethylaniline in dry DCM under nitrogen.
-
Add dibenzyl isocyanate dropwise at 0–5°C.
-
Stir at room temperature for 12–24 hours.
-
Quench with water, extract with DCM, and purify via column chromatography (silica gel, ethyl acetate/hexane).
-
Optimization Parameters
-
Temperature : Reactions performed below 10°C minimize side products like biuret formation.
-
Solvent : Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates by stabilizing the transition state.
-
Stoichiometry : A slight excess of isocyanate (1.05 equiv) ensures complete consumption of the aniline.
Carbamoyl Chloride Route
Alternative Synthesis Pathway
For substrates sensitive to isocyanates, carbamoyl chlorides serve as viable intermediates. This method involves:
-
Generating dibenzylcarbamoyl chloride in situ.
-
Reacting it with 2,4-dimethylaniline in the presence of a base.
-
Reagents :
-
Dibenzylamine (1.0 equiv)
-
Phosgene (COCl₂) or triphosgene (1.2 equiv)
-
2,4-Dimethylaniline (1.0 equiv)
-
Anhydrous diethyl ether
-
-
Steps :
-
Bubble phosgene into a cooled (–10°C) solution of dibenzylamine in ether.
-
After carbamoyl chloride formation, add 2,4-dimethylaniline and stir at 0°C for 6 hours.
-
Filter precipitated urea and recrystallize from ethanol.
-
Yield : 60–75% (lower than isocyanate route due to intermediate instability).
Comparative Analysis of Synthetic Methods
| Parameter | Isocyanate Route | Carbamoyl Chloride Route |
|---|---|---|
| Yield | 70–85% | 60–75% |
| Reaction Time | 12–24 hours | 6–8 hours |
| Byproducts | Minimal | HCl, requiring scavenging |
| Scalability | High | Moderate |
| Safety Concerns | Low (non-gaseous) | High (phosgene toxicity) |
The isocyanate method is preferred industrially due to higher yields and safer handling, whereas the carbamoyl chloride route is reserved for small-scale syntheses.
Characterization and Quality Control
Post-synthesis characterization of this compound involves:
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
Solvent Recovery
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,1-Dibenzyl-3-(2,4-dimethylphenyl)urea, and how can reaction purity be optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with the coupling of benzylamine derivatives and 2,4-dimethylphenyl isocyanate. Key steps include:
- Step 1 : React benzylamine with an isocyanate precursor under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base).
- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
- Step 3 : Optimize yield by controlling stoichiometry (1:1.2 amine-to-isocyanate ratio) and reaction temperature (0–25°C).
- Purity Optimization : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify >95% purity. Recrystallization from ethanol/water mixtures can further enhance purity .
Q. Which analytical techniques are critical for structural characterization and quality control?
- Essential Techniques :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm; aromatic protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peak [M+H] at m/z 344.4 (theoretical molecular weight: 344.4 g/mol).
- IR Spectroscopy : Detect urea carbonyl stretch (~1640–1680 cm) and NH stretches (~3300 cm) .
- HPLC : Monitor purity using reverse-phase columns with UV detection at 254 nm .
Advanced Research Questions
Q. How do structural modifications influence biological activity in urea derivatives?
- Structure-Activity Relationship (SAR) Insights :
- Methodological Approach : Use computational tools (e.g., molecular docking) to predict binding interactions and validate via in vitro assays (e.g., enzyme inhibition) .
Q. How can researchers design experiments to resolve contradictory data on its anti-cancer activity?
- Experimental Design :
- Controlled Variables : Standardize cell lines (e.g., MCF-7, Jurkat) and culture conditions (e.g., serum concentration, passage number).
- Orthogonal Assays : Combine MTT assays (cell viability) with apoptosis markers (Annexin V/PI staining) and caspase-3 activation assays.
- Dose-Response Studies : Test concentrations from 1–100 µM to identify IC values.
- Reference Compounds : Include 5-fluorouracil as a positive control .
Q. What strategies assess stability under physiological and storage conditions?
- Stability Protocols :
- pH Stability : Incubate compound in buffers (pH 2–9) at 37°C for 24h; analyze degradation via HPLC.
- Thermal Stability : Heat samples to 40–60°C for 48h; monitor decomposition products (e.g., benzylamine derivatives).
- Light Sensitivity : Expose to UV light (254 nm) and measure photodegradation kinetics .
Methodological Recommendations
- Contradiction Resolution : Perform meta-analysis of published IC values using standardized protocols and report inter-laboratory variability .
- Mechanistic Studies : Combine transcriptomics (RNA-seq) with proteomics to identify downstream targets (e.g., apoptosis pathways) .
- Toxicity Profiling : Use primary human hepatocytes and renal cells to assess organ-specific toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
